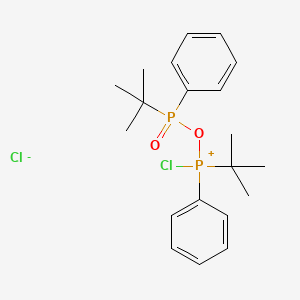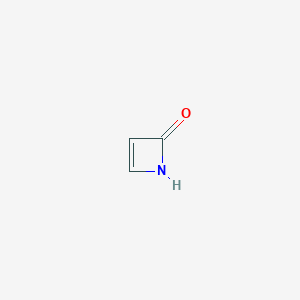
Azet-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azet-2(1H)-one is a four-membered nitrogen-containing heterocycle. This compound is known for its strained ring structure, which imparts unique chemical properties. This compound and its derivatives have garnered significant interest due to their wide range of bioactivities, including antibiotic and antibacterial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azet-2(1H)-one can be synthesized through various methods. One notable method involves a copper-catalyzed tandem reaction of terminal alkynes, sulfonyl azides, and heterocumulenes. This reaction proceeds under mild conditions and yields highly functionalized azet-2(1H)-ones . Another method involves the [2+2] cycloaddition of imines and ketenimines, which also produces functionalized azet-2(1H)-ones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The copper-catalyzed tandem reaction is particularly favored due to its efficiency and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
Azet-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce the nitrogen-containing ring, leading to different derivatives.
Substitution: This reaction can replace hydrogen atoms with other functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include copper iodide, sulfonyl azides, and terminal alkynes. The reactions typically occur under mild conditions, such as room temperature, and often use solvents like N,N-dimethylformamide .
Major Products
The major products formed from these reactions are highly functionalized this compound derivatives, which can be further utilized in various applications .
Applications De Recherche Scientifique
Azet-2(1H)-one has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of azet-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial properties are attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The compound’s unique ring structure allows it to interact with various biological targets, making it a valuable pharmacophore .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azet-2(1H)-thione: Similar to azet-2(1H)-one but contains a sulfur atom instead of an oxygen atom.
Azetidine: A saturated four-membered nitrogen-containing ring without the carbonyl group.
Beta-lactams: A class of antibiotics that also contain a four-membered ring structure but with different substituents.
Uniqueness
This compound is unique due to its strained ring structure and the presence of a carbonyl group, which imparts distinct reactivity and bioactivity compared to its analogs .
Propriétés
Numéro CAS |
106104-47-6 |
|---|---|
Formule moléculaire |
C3H3NO |
Poids moléculaire |
69.06 g/mol |
Nom IUPAC |
1H-azet-2-one |
InChI |
InChI=1S/C3H3NO/c5-3-1-2-4-3/h1-2H,(H,4,5) |
Clé InChI |
FADJIMDKDQYNCG-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


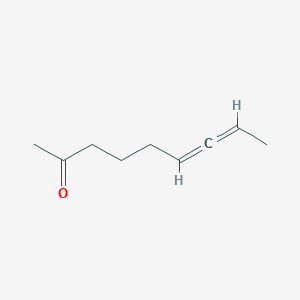
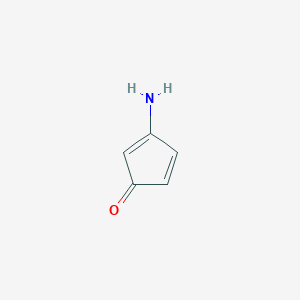
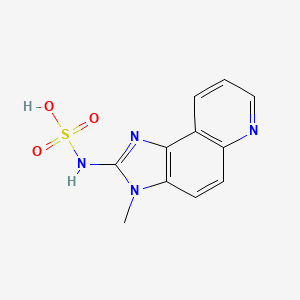
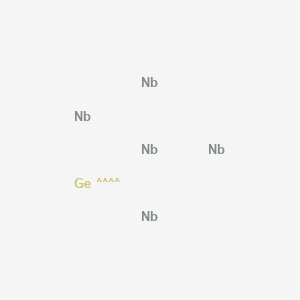
![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14339309.png)
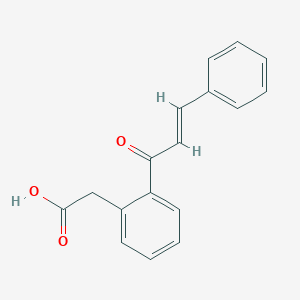
![2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B14339323.png)
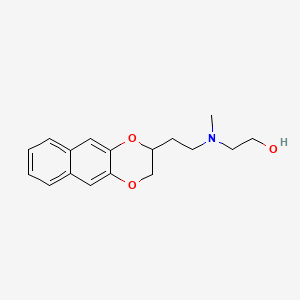
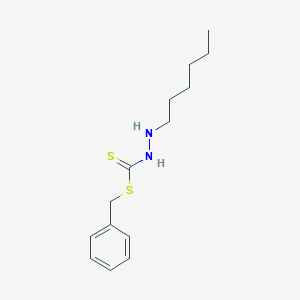
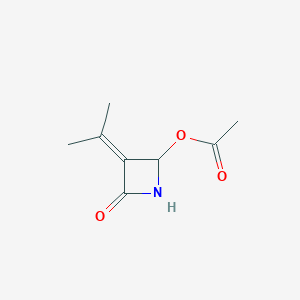
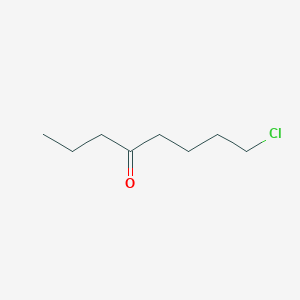
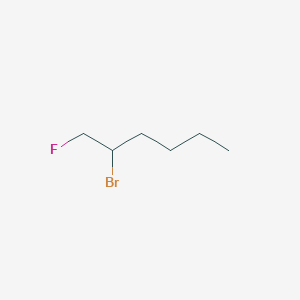
![{2,3-Dichloro-4-[(2H-thiopyran-2-ylidene)acetyl]phenoxy}acetic acid](/img/structure/B14339361.png)
